molecular formula C8H5FN2O2 B14792845 2-Amino-4-cyano-3-fluorobenzoic acid

2-Amino-4-cyano-3-fluorobenzoic acid

Cat. No.: B14792845
M. Wt: 180.14 g/mol
InChI Key: BALUYCPUNANIMA-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-3-fluorobenzoic acid is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzoic acid, featuring an amino group at the second position, a cyano group at the fourth position, and a fluorine atom at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-3-fluorobenzoic acid typically involves multiple steps. One common method starts with 4-fluorobenzyl alcohol as the raw material. The steps include:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods use readily available raw materials and conventional reaction conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-cyano-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-3-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound interacts with proteins or nucleic acids, altering their function and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyano-3-fluorobenzoic acid is unique due to the presence of both an amino group and a cyano group on the benzene ring, along with a fluorine atom. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-4-cyano-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALUYCPUNANIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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